molecular formula C9H7FN2 B1441598 6-Fluoroisoquinolin-3-amine CAS No. 1260760-86-8

6-Fluoroisoquinolin-3-amine

Cat. No. B1441598
M. Wt: 162.16 g/mol
InChI Key: DERFSIJZZZJFQQ-UHFFFAOYSA-N
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Description

6-Fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 . It is a solid substance and should be stored at 4°C, away from light .


Molecular Structure Analysis

The InChI code for 6-Fluoroisoquinolin-3-amine is 1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H, (H2,11,12) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Fluoroisoquinolin-3-amine is a solid substance . It has a molecular weight of 162.17 . The compound should be stored at 4°C, away from light .

Scientific Research Applications

PET Imaging of Neurofibrillary Tangles

6-Fluoroisoquinolin-3-amine derivatives, such as [18F]MK-6240, are utilized in PET imaging to detect neurofibrillary tangles associated with Alzheimer's disease. The synthesis and validation of [18F]MK-6240 for human PET studies underpin its significance in clinical research, providing insights into the aggregation of tau proteins in the human brain. This application demonstrates the compound's potential in advancing the understanding and diagnosis of neurodegenerative diseases (Collier et al., 2017).

Crystallography and Molecular Structure

Research on derivatives of 6-fluoroisoquinolin-3-amine, such as 4-fluoroisoquinoline-5-sulfonyl chloride, provides valuable data on molecular conformations and interactions. Such studies contribute to the broader understanding of steric effects and molecular geometry, which are crucial in drug design and materials science (Ohba et al., 2012).

Neurofibrillary Tangles Imaging in Alzheimer's Disease

Further studies on [18F]MK-6240 emphasize its role in imaging neurofibrillary tangles in Alzheimer's patients compared to healthy elderly controls. This highlights its utility in differentiating between normal aging processes and pathological changes in the brain, offering a pathway for early diagnosis and monitoring of Alzheimer's disease progression (Lohith et al., 2018).

Synthetic Applications and Chemical Properties

The reaction of 9-fluoroacridizinium ions with primary alkyl amines, leading to 6-amino-3,4-dihydroisoquinolinium derivatives, reveals the compound's versatility in synthetic chemistry. These derivatives exhibit unique absorption and fluorescence properties, indicating their potential use in developing novel materials and chemical sensors (Deiseroth et al., 2008).

Material Science and Fluorogenic Applications

The study of 6-hydrazinobenz[de]isoquinoline-1,3-diones for the detection of bacteria introduces a novel approach to bioanalytical chemistry. By synthesizing fluorogenic enzyme substrates, this research contributes to the development of new methods for pathogen detection, showcasing the compound's utility beyond traditional drug research contexts (Luo et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

6-fluoroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERFSIJZZZJFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroisoquinolin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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